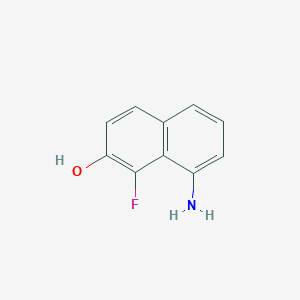

8-Amino-1-fluoronaphthalen-2-ol

Description

8-Amino-1-fluoronaphthalen-2-ol is a naphthalene derivative featuring an amino (-NH₂) group at the 8-position, a fluorine atom at the 1-position, and a hydroxyl (-OH) group at the 2-position. This trifunctional aromatic compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

8-amino-1-fluoronaphthalen-2-ol |

InChI |

InChI=1S/C10H8FNO/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h1-5,13H,12H2 |

InChI Key |

UYRXAFPISUWHLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=C(C=C2)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-fluoronaphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the fluorination of naphthalene to produce 1-fluoronaphthalene. This intermediate is then subjected to nitration to introduce a nitro group at the 8th position, followed by reduction to convert the nitro group to an amino group. Finally, hydroxylation at the 2nd position yields 8-Amino-1-fluoronaphthalen-2-ol .

Industrial Production Methods

Industrial production of 8-Amino-1-fluoronaphthalen-2-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-fluoronaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 8-amino-1-fluoronaphthalen-2-one.

Reduction: Formation of 8-amino-1-fluoronaphthalen-2-amine.

Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

8-Amino-1-fluoronaphthalen-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-1-fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances its lipophilicity, aiding in its cellular uptake and distribution .

Comparison with Similar Compounds

Key Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 8-Amino-1-fluoronaphthalen-2-ol | Not Provided | C₁₀H₈FNO | -NH₂ (8), -F (1), -OH (2) | Electron-deficient ring, moderate acidity |

| 8-Amino-5-(phenylazo)-2-naphthol | 85-11-0 | C₁₆H₁₂N₃O | -NH₂ (8), -N=N-C₆H₅ (5), -OH (2) | Chromophoric, dye applications |

| 7-Amino-naphthalen-1-ol | 4384-92-3 | C₁₀H₉NO | -NH₂ (7), -OH (1) | Positional isomer, higher basicity |

| 8-Aminonaphthalene-1-sulphonic acid | 82-75-7 | C₁₀H₉NO₃S | -NH₂ (8), -SO₃H (1) | High water solubility, strong acidity |

| 8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine | Not Provided | C₁₉H₂₀FNSi | -Si(F)(CH₃)(C₆H₅) (8), -N(CH₃)₂ (1) | Thermally stable, sterically hindered |

Research Findings and Implications

- Solubility : Sulfonic acid derivatives (e.g., CAS 82-75-7) exhibit superior aqueous solubility, whereas the target compound’s lipophilicity may favor membrane permeability in biological systems .

- Structural Complexity: Silicon-containing analogs demonstrate how bulky substituents can modify reactivity and crystallinity, suggesting that 8-Amino-1-fluoronaphthalen-2-ol might benefit from similar derivatization for tailored applications .

Biological Activity

8-Amino-1-fluoronaphthalen-2-ol is an organic compound notable for its unique structural features, which include an amino group and a fluorine atom situated on a naphthalene ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of 8-amino-1-fluoronaphthalen-2-ol, supported by data tables, case studies, and detailed research findings.

The molecular formula of 8-amino-1-fluoronaphthalen-2-ol is C10H8FN, with a molecular weight of approximately 169.18 g/mol. The presence of both an amino group and a fluorine atom enhances its chemical reactivity and stability compared to other similar compounds.

Research indicates that 8-amino-1-fluoronaphthalen-2-ol can be metabolized by microorganisms, leading to the formation of phenolic derivatives that interact with various cellular pathways. These interactions may result in significant biological effects, including:

- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various bacterial strains.

- Antitumor Activity: Preliminary studies suggest that it can induce apoptosis and inhibit cell proliferation in cancer cell lines such as K562 (leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 8-amino-1-fluoronaphthalen-2-ol:

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits inhibitory effects against several bacterial strains. | |

| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation. | |

| Metabolic Pathway Interaction | Metabolized by microorganisms leading to phenolic derivatives with potential therapeutic applications. |

Case Study 1: Anticancer Activity

A study investigated the effects of 8-amino-1-fluoronaphthalen-2-ol on the MCF-7 breast cancer cell line. The compound was found to significantly reduce cell viability at concentrations above 50 µM, suggesting a dose-dependent relationship in its anticancer activity. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Effects

In another study, 8-amino-1-fluoronaphthalen-2-ol was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Comparison with Similar Compounds

The biological activity of 8-amino-1-fluoronaphthalen-2-ol can be compared with several structurally similar compounds:

| Compound Name | Structural Characteristics | Key Differences |

|---|---|---|

| 1-Amino-naphthalene | Contains an amino group but lacks fluorine | Different reactivity due to absence of fluorine |

| 8-Hydroxy-naphthalene | Hydroxyl group instead of amino | Varying solubility and reactivity patterns |

| 4-Fluoroaniline | Fluorine atom on aniline | Different aromatic system affecting reactivity |

| 1-Fluoronaphthalene | Fluorine atom at position one | Lacks amino group; alters biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.